molecular formula C8H8ClN3 B1266743 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile CAS No. 6972-36-7

5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile

Cat. No. B1266743
CAS RN: 6972-36-7
M. Wt: 181.62 g/mol
InChI Key: RPRGFOOFJMWOOI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile involves multicomponent reactions that allow for the construction of complex structures from simpler precursors. For example, the reaction of 3-pentylpentane-2,4-dione with cyanothioacetamide has been shown to afford related pyridine carbonitriles. These reactions highlight the flexibility and efficiency of using cyanoacetamide derivatives as precursors in the synthesis of pyridine carbonitriles (Buryi et al., 2019).

Molecular Structure Analysis

The structural analysis of related compounds, such as 2-amino-7, 7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile, through techniques like X-ray crystallography, provides insight into the molecular conformation and arrangement. These analyses reveal how the substitution pattern on the pyridine ring influences the molecular geometry and intermolecular interactions within the crystal lattice (Kant et al., 2014).

Chemical Reactions and Properties

5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile and its derivatives participate in a variety of chemical reactions, leading to the formation of diverse heterocyclic structures. The presence of functional groups such as the amino and nitrile allows for reactions including alkylation, condensation, and cyclization. These reactions facilitate the synthesis of compounds with potential biological and pharmacological activities (Yassin, 2009).

Physical Properties Analysis

The physical properties of pyridine carbonitriles, including melting points, solubility, and crystal structure, are crucial for their application in synthetic chemistry. The incorporation of various substituents on the pyridine ring significantly affects these properties, influencing the compound's behavior in different solvents and reaction conditions.

Chemical Properties Analysis

The chemical properties of 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile derivatives, such as reactivity, stability, and electronic configuration, are influenced by the nature of the substituents on the pyridine nucleus. The electron-withdrawing nitrile group and the electron-donating amino group contribute to the compound's nucleophilicity and electrophilicity, affecting its participation in various chemical reactions.

Scientific Research Applications

Synthesis and Derivative Formation

  • The compound is used as a precursor in synthesizing various derivatives. For example, reactions with hydrazine hydrate, hydroxylamine, and anthranilic acid yield pyrazolo, isoxazolo, and pyridoquinazoline derivatives respectively (Yassin, 2009).
  • It undergoes alkylation leading to the formation of thienopyridine derivatives, which have shown potential in biological activities (Buryi et al., 2019).

Structural and Vibrational Properties

  • Density Functional Theory (DFT) calculations have been employed to understand its structural and vibrational properties in gas and aqueous solution phases. These studies are crucial for understanding the compound's reactivity and stability in different environments (Márquez et al., 2015).

Biological Activities

  • Some derivatives of 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile have been tested for anti-inflammatory activities, showing promising results as potential medicinal compounds (El-Dean et al., 2016).
  • Its derivatives have also been explored for antimicrobial activities, indicating the compound's potential in developing new antimicrobial agents (Khidre et al., 2011).

Crystal Structure Analysis

  • The crystal structure of some derivatives has been determined, providing insights into the molecular interactions and stability of these compounds (Fathima et al., 2014).

Application in Sensors and Photopolymerization

  • Derivatives of this compound have been utilized in the development of fluorescent molecular sensors for monitoring photopolymerization processes, showing higher sensitivity than some commercially available probes (Ortyl et al., 2019).

Safety And Hazards

The safety data sheet for a similar compound, “2-Chloro-4,6-dimethylpyridine-3-carbonitrile”, indicates that it is classified as hazardous under the Hazardous Products Regulations . It is toxic if swallowed, harmful in contact with skin or if inhaled, causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

While specific future directions for “5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile” are not available, research on similar compounds suggests potential applications in the preparation of highly stable dyes, new functional materials for nonlinear optics, photoconductors, liquid crystals, electrochromic devices, solar energy devices, color monitors, laser systems for information storage, and in photodynamic therapy .

properties

IUPAC Name

5-amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-4-6(3-10)8(9)12-5(2)7(4)11/h11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRGFOOFJMWOOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1N)C)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00989881
Record name 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile
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Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile

CAS RN

6972-36-7
Record name NSC61974
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Record name 5-Amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile
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Record name 5-amino-2-chloro-4,6-dimethylpyridine-3-carbonitrile
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